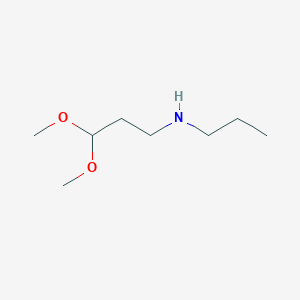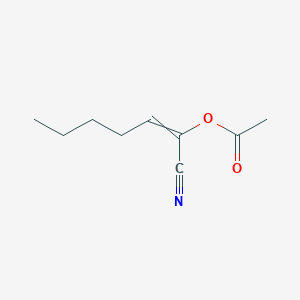
1-Cyanohex-1-EN-1-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanohex-1-EN-1-YL acetate is an organic compound characterized by its unique structure, which includes a cyano group and an acetate ester linked to a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanohex-1-EN-1-YL acetate can be synthesized through several methods. One common approach involves the reaction of hex-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetate ester being formed as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanohex-1-EN-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hex-1-en-1-one or hexanoic acid.
Reduction: Formation of hex-1-en-1-amine.
Substitution: Formation of hex-1-en-1-yl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Cyanohex-1-EN-1-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyanohex-1-EN-1-YL acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Hex-1-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Cyclohex-1-en-1-yl acetate: Contains a cyclohexene ring, leading to different steric and electronic properties.
1-Cyanohexane: Lacks the acetate ester, affecting its solubility and reactivity.
Uniqueness: 1-Cyanohex-1-EN-1-YL acetate is unique due to the presence of both the cyano group and the acetate ester, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
58901-93-2 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-cyanohex-1-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h6H,3-5H2,1-2H3 |
Clave InChI |
BMUNPJFNSDWBLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(C#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


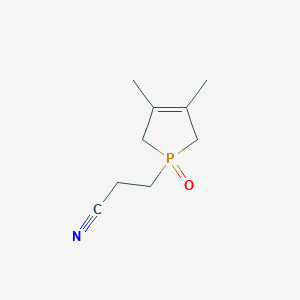

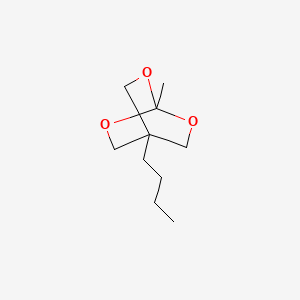
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
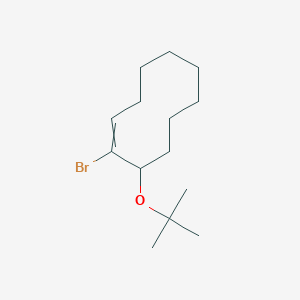
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
